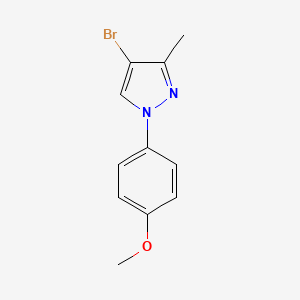

4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

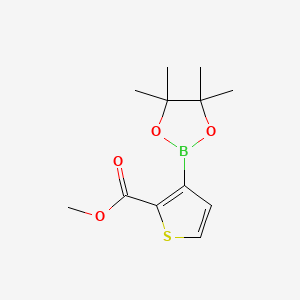

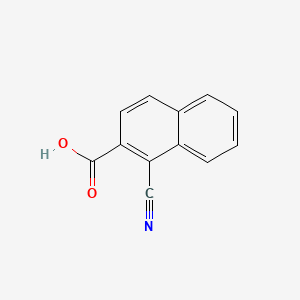

“4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole” is a chemical compound with the empirical formula C11H12BrN3O and a molecular weight of 282.14 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCOc1ccc(cc1)-n2nc(C)c(Br)c2N . The InChI key for this compound is GAVHWSKSXJVVCR-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“this compound” is a solid substance . Further physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Scientific Research Applications

Tautomerism and Structural Analysis

The research on NH-pyrazoles, including compounds with methoxyphenyl groups, highlights their unique tautomerism, which is crucial for understanding their structural properties. Studies using X-ray crystallography and NMR spectroscopy have shown that these compounds exhibit complex hydrogen bonding patterns and tautomerism in both solution and solid states. This knowledge is vital for designing materials with specific molecular configurations for advanced applications (Cornago et al., 2009).

Synthesis and Functionalization

The versatility of brominated pyrazole derivatives as precursors in organic synthesis has been demonstrated through their use in creating various functional groups. This includes the formation of 3-ethoxymethyl, -formyl, -azidomethyl, -triazolyl, and aminomethyl pyrazoles. These synthetic pathways open the door for the development of novel compounds with potential applications in medicinal chemistry and material science (Martins et al., 2013).

Biomedical Potential

Research has also indicated the biomedical potential of pyrazole derivatives. One study outlined the synthesis of a compound with potential for regulating inflammatory diseases, demonstrating the bioactivity of these molecules in biomedical contexts. Such findings suggest the utility of pyrazole derivatives in developing new therapeutic agents (Ryzhkova et al., 2020).

Antidiabetic Activity

The synthesis of novel pyrazole-based compounds attached to sugar moieties has led to the discovery of molecules with moderate antidiabetic activity. This highlights the potential of these derivatives in the development of new antidiabetic treatments, showcasing the therapeutic applications of pyrazole compounds in addressing metabolic disorders (Vaddiraju et al., 2022).

Anti-inflammatory and Antioxidant Activities

Further studies on pyrazolylphenanthroimidazoles have shown promising anti-inflammatory and antioxidant properties. The specific structural features of these compounds, such as substituents on the pyrazole scaffold, significantly influence their bioactivity. This research underscores the potential of pyrazole derivatives in developing anti-inflammatory and antioxidant therapies (Sivaramakarthikeyan et al., 2020).

properties

IUPAC Name |

4-bromo-1-(4-methoxyphenyl)-3-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-8-11(12)7-14(13-8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGQALJUFCKEGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682051 |

Source

|

| Record name | 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1252572-62-5 |

Source

|

| Record name | 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B597156.png)